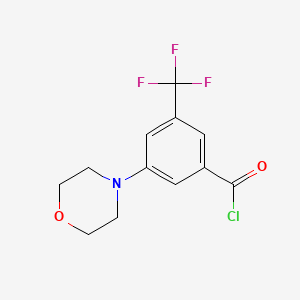
3-Morpholino-5-trifluoromethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-5-trifluoromethylbenzoyl chloride is an organic compound with the molecular formula C11H10ClF3NO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a morpholino group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-trifluoromethylbenzoyl chloride typically involves the reaction of 3-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-5-trifluoromethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-Morpholino-5-trifluoromethylbenzoic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Condensation Reactions: Amine or alcohol reagents in the presence of a catalyst such as pyridine or triethylamine.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
3-Morpholino-5-trifluoromethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Morpholino-5-trifluoromethylbenzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-trifluoromethylbenzoyl chloride: Similar structure but with a fluorine atom instead of a morpholino group.
3-Bromo-5-trifluoromethylbenzoyl chloride: Contains a bromine atom in place of the morpholino group.
Uniqueness
3-Morpholino-5-trifluoromethylbenzoyl chloride is unique due to the presence of both the morpholino and trifluoromethyl groups, which impart distinct chemical properties. The morpholino group enhances solubility and reactivity, while the trifluoromethyl group provides stability and influences the compound’s electronic characteristics.
Properties
CAS No. |
250682-09-8 |
|---|---|
Molecular Formula |
C12H11ClF3NO2 |
Molecular Weight |
293.67 g/mol |
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF3NO2/c13-11(18)8-5-9(12(14,15)16)7-10(6-8)17-1-3-19-4-2-17/h5-7H,1-4H2 |
InChI Key |
WHQMQXJFEIEOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















